molecular formula C21H23N3O3 B11299274 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11299274
M. Wt: 365.4 g/mol
InChI Key: KJFIDJQIZXGCBC-UHFFFAOYSA-N
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Description

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile is an organic compound with a complex structure that includes furan, oxazole, and phenoxy groups

Preparation Methods

The synthesis of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the reaction of appropriate precursors under specific conditions.

    Introduction of the phenoxy group: This step involves the reaction of the furan derivative with 2,5-dimethylphenol.

    Formation of the oxazole ring: This can be done through cyclization reactions involving suitable precursors.

    Introduction of the amino group: This step involves the reaction of the oxazole derivative with 2-methylpropylamine.

    Formation of the carbonitrile group: This can be achieved through the reaction of the oxazole derivative with a suitable nitrile source.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form cyclic derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, interacting with biological targets.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:

    5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl derivatives: These compounds share the furan and phenoxy groups but may have different substituents.

    Oxazole derivatives: Compounds with the oxazole ring but different functional groups.

    Phenoxy derivatives: Compounds with the phenoxy group but different ring systems.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H23N3O3/c1-13(2)11-23-20-17(10-22)24-21(27-20)18-8-7-16(26-18)12-25-19-9-14(3)5-6-15(19)4/h5-9,13,23H,11-12H2,1-4H3

InChI Key

KJFIDJQIZXGCBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)NCC(C)C)C#N

Origin of Product

United States

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